molecular formula C7H8F6O4S B2729198 2,2,2-Trifluoro-1-(oxolan-3-yl)ethyl trifluoromethanesulfonate CAS No. 2137786-65-1

2,2,2-Trifluoro-1-(oxolan-3-yl)ethyl trifluoromethanesulfonate

Cat. No.: B2729198
CAS No.: 2137786-65-1
M. Wt: 302.19
InChI Key: QUELMKIPWFZXNG-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(oxolan-3-yl)ethyl trifluoromethanesulfonate is a chemical compound with the molecular formula C7H8F6O4S. It is known for its unique structure, which includes a trifluoromethyl group and an oxolane ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require controlled temperatures and anhydrous environments to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety, with stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(oxolan-3-yl)ethyl trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles such as alkoxides, amines, and thiolates. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific nucleophile used. For example, using an alkoxide nucleophile can result in the formation of an ether, while using an amine can lead to the formation of an amine derivative .

Scientific Research Applications

2,2,2-Trifluoro-1-(oxolan-3-yl)ethyl trifluoromethanesulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(oxolan-3-yl)ethyl trifluoromethanesulfonate involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, which facilitates nucleophilic substitution and elimination reactions. The presence of the trifluoromethyl group and oxolane ring also influences the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-(oxolan-3-yl)ethyl trifluoromethanesulfonate is unique due to the presence of both the trifluoromethyl group and the oxolane ring, which confer distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications where these structural features are advantageous .

Properties

IUPAC Name

[2,2,2-trifluoro-1-(oxolan-3-yl)ethyl] trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F6O4S/c8-6(9,10)5(4-1-2-16-3-4)17-18(14,15)7(11,12)13/h4-5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUELMKIPWFZXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C(F)(F)F)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F6O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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